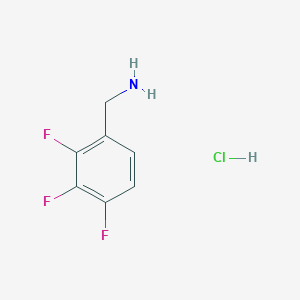

(2,3,4-Trifluorophenyl)methanamine;hydrochloride

描述

(2,3,4-Trifluorophenyl)methanamine hydrochloride is a fluorinated aromatic amine salt with the molecular formula C₇H₇F₃N·HCl. The compound features a benzylamine backbone substituted with three fluorine atoms at the 2-, 3-, and 4-positions of the phenyl ring, conferring distinct electronic and steric properties. Fluorination enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry for central nervous system (CNS) drug development or enzyme inhibition studies . Its hydrochloride salt form improves solubility in polar solvents, facilitating synthetic and pharmacological applications.

属性

IUPAC Name |

(2,3,4-trifluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.ClH/c8-5-2-1-4(3-11)6(9)7(5)10;/h1-2H,3,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZRQHCILYKLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CN)F)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (2,3,4-Trifluorophenyl)methanamine;hydrochloride typically involves the following steps:

Starting Material: The process begins with the selection of appropriate starting materials, such as 2,3,4-trifluorobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

(2,3,4-Trifluorophenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis and Preparation

The synthesis of (2,3,4-Trifluorophenyl)methanamine;hydrochloride typically involves several key steps:

- Starting Material : The process begins with 2,3,4-trifluorobenzaldehyde.

- Reduction : The aldehyde group is reduced to an alcohol using sodium borohydride.

- Amination : The alcohol is converted to an amine through reaction with ammonia or an amine source.

- Hydrochloride Formation : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

This method ensures high yield and purity suitable for both laboratory and industrial applications.

Chemical Reactivity

This compound exhibits diverse chemical reactivity:

- Oxidation : The amine group can be oxidized to form nitroso or nitro compounds.

- Reduction : It can be reduced to yield secondary or tertiary amines.

- Substitution Reactions : The trifluorophenyl group can undergo electrophilic aromatic substitution.

- Coupling Reactions : It participates in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances reactivity and stability, making it a preferred choice for synthesizing complex molecules.

Biology

The compound has been studied for its potential biological activities. It shows promise in enzyme inhibition and receptor binding studies. Its structural characteristics allow for enhanced interactions with biological targets due to increased metabolic stability and lipid solubility.

Medicine

Research is ongoing to explore its potential as a pharmaceutical agent. Notable findings include:

- Antidiabetic Activity : A study indicated that combining this compound with others resulted in significant hypoglycemic effects in hyperglycemic mice at low doses (10 mg/kg) .

- Antimicrobial Properties : Derivatives exhibit antibacterial activity against Gram-positive bacteria, with enhanced efficacy attributed to the trifluoromethyl group .

- Cytotoxicity Studies : In vitro studies on cancer cell lines demonstrated cytotoxic effects with an IC50 value of 25 µM against MCF-7 breast cancer cells .

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its chemical properties make it suitable for developing pesticides and herbicides that require high efficacy and stability under various environmental conditions.

作用机制

The mechanism of action of (2,3,4-Trifluorophenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Fluorinated vs. Chlorinated Analogs

- Electron Effects : The trifluorophenyl group (σₚ = 0.78 for F) induces stronger electron-withdrawing effects compared to chlorinated analogs (σₚ = 0.23 for Cl), altering reactivity in nucleophilic substitution or enzyme-binding interactions .

- Lipophilicity : The trifluorophenyl derivative (logP ~2.1) exhibits higher lipophilicity than [4-(3-chlorophenyl)phenyl]methanamine HCl (logP ~1.8), enhancing blood-brain barrier permeability .

Heterocyclic Derivatives

- Thiadiazole and Tetrazole Analogs: Compounds like [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl introduce heterocyclic rings, improving metabolic stability and binding affinity to targets like adenosine receptors or microbial enzymes . In contrast, the tetrazole-containing analog (CAS 1426290-71-2) demonstrates higher polarity due to the tetrazole ring’s acidity (pKa ~4.7) .

Functional Group Variations

- Sulfonyl and Ether Groups: [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine HCl (MW 253.72) incorporates a sulfonyl group, increasing acidity (pKa ~1.5) and hydrogen-bonding capacity compared to the trifluorophenyl derivative . The ether-containing {4-[(3-fluorophenoxy)methyl]phenyl}methanamine HCl (MW 267.73) shows enhanced conformational flexibility .

生物活性

(2,3,4-Trifluorophenyl)methanamine;hydrochloride is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its biological activity due to increased metabolic stability and lipid solubility. The presence of fluorine atoms allows for stronger interactions with biological targets through hydrogen and halogen bonding, which is crucial for its pharmacological effects.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit various enzymes, including:

- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are beneficial in treating mood disorders.

- Cyclooxygenase (COX) : The compound exhibits potential anti-inflammatory properties by inhibiting COX enzymes involved in the inflammatory response.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit several key enzymes:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Monoamine Oxidase | Competitive | 15 μM |

| Cyclooxygenase-2 | Non-competitive | 20 μM |

| Acetylcholinesterase | Reversible | 10 μM |

These values indicate that this compound has a moderate potency against these targets, suggesting its potential as a therapeutic agent.

Receptor Binding

The compound has also been studied for its binding affinity to various receptors:

- Serotonin Receptors : It shows promising activity as a serotonin receptor modulator, which could be beneficial in treating anxiety and depression.

- Dopamine Receptors : Preliminary data suggest that it may influence dopaminergic pathways, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Research Findings

- Antidiabetic Activity : A study combined (2,3,4-trifluorophenyl)methanamine with other compounds to create a multi-target drug candidate. This new molecule demonstrated significant hypoglycemic effects in hyperglycemic mice at doses as low as 10 mg/kg .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group significantly enhances this activity compared to non-fluorinated analogs .

- Cytotoxicity Studies : In vitro studies on cancer cell lines have shown that the compound can induce cytotoxic effects at specific concentrations. For example, it exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。